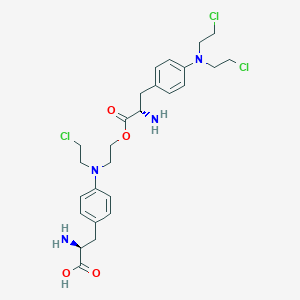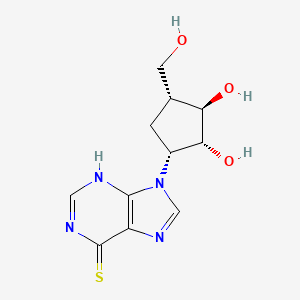
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is a chemical compound with the molecular formula C18H22Na2O6S2. It is a disodium salt derivative of naphthalenedisulfonic acid, where the sulfonic acid groups are substituted with bis(2-methylpropyl) groups. This compound is known for its water solubility and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of bis(2-methylpropyl) groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The bis(2-methylpropyl) groups are then introduced through alkylation reactions, and the final product is neutralized with sodium hydroxide to form the disodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonic acid derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonic acids, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an absorption enhancer, facilitating the uptake of other molecules. It may also interact with cellular membranes and proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the bis(2-methylpropyl) groups.
Bis(2-methylpropyl)-naphthalenesulfonic acid sodium salt: A closely related compound with similar properties.
Uniqueness
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is unique due to the presence of bis(2-methylpropyl) groups, which enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
73003-39-1 |
|---|---|
Molekularformel |
C18H22Na2O6S2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
disodium;3,4-bis(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C18H24O6S2.2Na/c1-11(2)9-15-13-7-5-6-8-14(13)17(25(19,20)21)18(26(22,23)24)16(15)10-12(3)4;;/h5-8,11-12H,9-10H2,1-4H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
OTLGUPJQDXFEBT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CC(C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
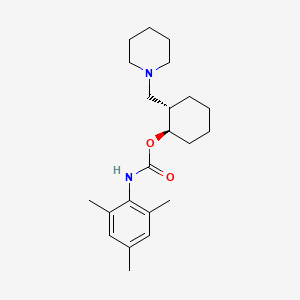

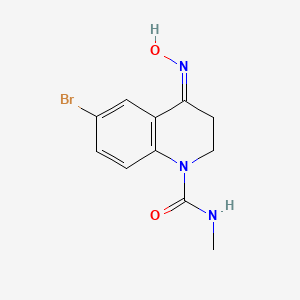
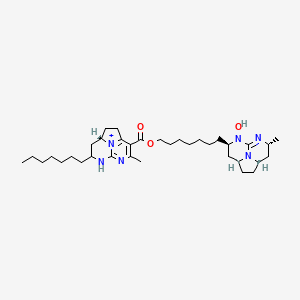

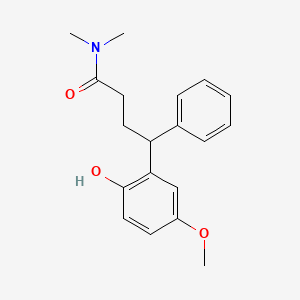
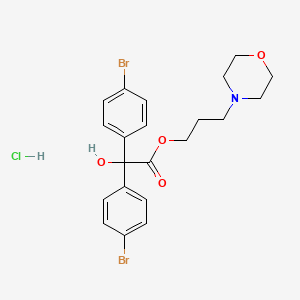
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
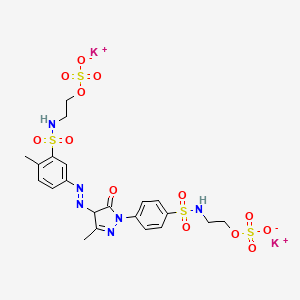
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
